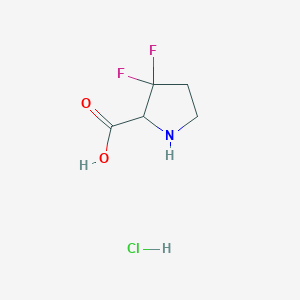
2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. It contains a fluorobenzyl group and a tosyl group, which are common functional groups in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the coupling of the appropriate functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), common techniques used in organic chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group might increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to "2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" have been synthesized and analyzed for their crystal structures, showcasing the diversity in their molecular arrangements and the significance of specific substituents in determining their properties. For example, the synthesis and crystal structure analysis of derivatives like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole demonstrate the influence of fluorine and other substituents on the molecular conformation and intermolecular interactions within crystals (Banu et al., 2014).
Biological Activities
Research on benzimidazole and imidazole derivatives, including those with fluorobenzyl groups, often focuses on their biological activities, such as antimicrobial, antiviral, and anticancer properties. For instance, certain imidazole derivatives have been explored for their inhibitory effects on enzymes and pathogens, suggesting potential applications in designing therapeutic agents (Golankiewicz et al., 1995). Additionally, benzimidazole derivatives have shown promise in sensing applications due to their selective binding with certain metal ions, indicating potential use in environmental monitoring and diagnostics (Suman et al., 2019).
Material Science Applications
The incorporation of fluorobenzyl and imidazole groups into polymers and other materials has been studied for its impact on the physical properties of these materials, such as thermal stability and proton conductivity. This suggests potential applications in developing advanced materials for electronics, fuel cells, and other technological applications (Campagne et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c1-13-5-7-16(8-6-13)24(21,22)20-10-9-19-17(20)23-12-14-3-2-4-15(18)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDIXBGEWHDDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B2878706.png)
![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)
![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)




![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)



![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)